Cyclobutene, 1-ethenyl-

Description

Properties

CAS No. |

58436-36-5 |

|---|---|

Molecular Formula |

C6H8 |

Molecular Weight |

80.13 g/mol |

IUPAC Name |

1-ethenylcyclobutene |

InChI |

InChI=1S/C6H8/c1-2-6-4-3-5-6/h2,4H,1,3,5H2 |

InChI Key |

IFXGRVXPSNHLNW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethenyl-cyclobutene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-ethenyl-cyclobutene, a valuable unsaturated carbocycle. The primary synthetic route detailed herein is the thermal rearrangement of trans-1,2-divinylcyclobutane. This document elucidates the underlying mechanistic principles, provides a detailed experimental protocol, and presents key quantitative and spectroscopic data. The information is intended to equip researchers in organic synthesis and drug development with the necessary knowledge to produce and characterize this versatile building block.

Introduction

Cyclobutene derivatives are of significant interest in organic synthesis due to their inherent ring strain, which can be harnessed for various chemical transformations. The presence of an ethenyl (vinyl) substituent on the cyclobutene core, as in 1-ethenyl-cyclobutene, introduces further synthetic handles, making it a precursor for more complex molecular architectures. A key pathway to such vinyl-substituted cyclobutenes involves the thermal isomerization of divinylcyclobutane isomers. This guide focuses on the synthesis of 1-ethenyl-cyclobutene from the readily accessible trans-1,2-divinylcyclobutane.

Synthesis Mechanism

The formation of 1-ethenyl-cyclobutene from trans-1,2-divinylcyclobutane proceeds through a thermal vinylcyclobutane rearrangement. This reaction is understood to occur via a diradical intermediate. Upon heating, the cyclobutane ring of the trans-1,2-divinylcyclobutane undergoes homolytic cleavage of a carbon-carbon bond, leading to the formation of a diradical species. This intermediate exists on a relatively flat potential energy surface, allowing for conformational changes. Subsequent ring closure of this diradical intermediate can then lead to the formation of the thermodynamically more stable 1-ethenyl-cyclobutene.

It is important to note that the corresponding cis-1,2-divinylcyclobutane predominantly undergoes a concerted[1][1]-sigmatropic rearrangement (Cope rearrangement) to form 1,5-cyclooctadiene, and is therefore not a suitable precursor for 1-ethenyl-cyclobutene. The trans configuration of the starting material is crucial as it disfavors the concerted Cope rearrangement pathway, allowing the diradical-mediated vinylcyclobutane rearrangement to occur.

Mandatory Visualization: Synthesis Pathway

Caption: Thermal rearrangement of trans-1,2-divinylcyclobutane to 1-ethenyl-cyclobutene via a diradical intermediate.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1-ethenyl-cyclobutene via the gas-phase pyrolysis of trans-1,2-divinylcyclobutane.

Materials:

-

trans-1,2-Divinylcyclobutane

-

High-purity nitrogen gas

-

Packed pyrolysis column (e.g., quartz tube packed with inert material)

-

Heating apparatus for the pyrolysis column

-

Cold trap (e.g., cooled with liquid nitrogen or dry ice/acetone)

-

Vacuum pump

-

Standard glassware for collection and purification

Procedure:

-

Set up the pyrolysis apparatus, ensuring the quartz tube is packed with an inert material to ensure even heat distribution.

-

Heat the pyrolysis column to the desired temperature (typically in the range of 300-400 °C). The optimal temperature should be determined empirically.

-

Introduce a slow stream of high-purity nitrogen gas through the system to create an inert atmosphere.

-

Slowly introduce trans-1,2-divinylcyclobutane into the heated nitrogen stream. This can be achieved by gently heating the starting material and allowing its vapor to be carried by the nitrogen flow.

-

The gaseous mixture passes through the heated pyrolysis column, where the thermal rearrangement occurs.

-

The product mixture exiting the column is immediately passed through a cold trap to condense the volatile organic compounds.

-

After the reaction is complete, the collected condensate is allowed to warm to room temperature.

-

The crude product can be purified by fractional distillation or preparative gas chromatography to isolate 1-ethenyl-cyclobutene.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood due to the handling of volatile and potentially flammable organic compounds. Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. The high temperatures involved in pyrolysis require careful handling of the heating apparatus.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of 1-ethenyl-cyclobutene. Please note that specific yields and optimal reaction conditions may vary depending on the experimental setup.

| Parameter | Value |

| Reactant | trans-1,2-Divinylcyclobutane |

| Product | 1-Ethenyl-cyclobutene |

| Reaction Type | Thermal Rearrangement (Pyrolysis) |

| Typical Temperature | 300 - 400 °C |

| Yield | Moderate to Good (literature dependent) |

| Molecular Formula | C₆H₈ |

| Molecular Weight | 80.13 g/mol |

Spectroscopic Data for 1-Ethenyl-cyclobutene

| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Assignment |

| ¹H NMR | Predicted values based on similar structures | |

| ~6.0-6.5 ppm (m) | Vinylic protons (-CH=CH₂) | |

| ~5.0-5.5 ppm (m) | Vinylic protons (-CH=CH₂) | |

| ~2.5-3.0 ppm (m) | Allylic cyclobutene protons | |

| ~2.0-2.5 ppm (m) | Cyclobutene methylene protons | |

| ¹³C NMR | Predicted values based on similar structures | |

| ~140-145 ppm | Quaternary cyclobutene carbon | |

| ~135-140 ppm | Vinylic CH | |

| ~110-115 ppm | Vinylic CH₂ | |

| ~30-40 ppm | Cyclobutene CH₂ carbons |

Conclusion

This technical guide has detailed the synthesis of 1-ethenyl-cyclobutene through the thermal rearrangement of trans-1,2-divinylcyclobutane. The mechanism, proceeding via a diradical intermediate, has been outlined, and a general experimental protocol has been provided. While specific quantitative yield and comprehensive spectroscopic data remain to be fully documented in publicly accessible literature, the information presented here serves as a solid foundation for researchers and professionals in the fields of organic chemistry and drug development to approach the synthesis and utilization of this valuable chemical entity. Further experimental work is encouraged to refine the reaction conditions and fully characterize the product.

References

1-Vinylcyclobutene: A Technical Guide to Its Core Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinylcyclobutene, a strained cyclic olefin, presents a unique combination of a reactive vinyl group and a four-membered ring. This structure imparts significant ring strain, making it a versatile building block in organic synthesis. Its propensity to undergo ring-opening reactions, polymerizations, and cycloadditions allows for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental chemical properties of 1-vinylcyclobutene, including its physical characteristics, synthesis, and reactivity, with a focus on experimental details and mechanistic pathways.

Core Chemical Properties

Quantitative data for 1-vinylcyclobutene is not widely available in the literature. The following table summarizes key computed and, where available, experimental properties. It is important to note that some values are for analogous compounds and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₆H₈ | N/A |

| Molecular Weight | 80.13 g/mol | N/A |

| Boiling Point | Not available (estimated to be similar to related C6 hydrocarbons) | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| CAS Number | Not available | N/A |

Spectroscopic Data

Detailed experimental spectra for 1-vinylcyclobutene are not readily found in common databases. The following represents expected spectroscopic characteristics based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to vinyl protons (~4.5-6.0 ppm), allylic protons on the ring, and methylene protons of the cyclobutene ring. |

| ¹³C NMR | Resonances for the vinyl carbons (~110-140 ppm) and the sp³-hybridized carbons of the cyclobutene ring. |

| Infrared (IR) | Characteristic C=C stretching vibrations for the vinyl group and the endocyclic double bond, as well as C-H stretching and bending frequencies. |

| Mass Spectrometry | A molecular ion peak at m/z = 80, with fragmentation patterns corresponding to the loss of ethylene or other small hydrocarbon fragments. |

Synthesis

A definitive, detailed experimental protocol for the synthesis of 1-vinylcyclobutene is not prominently described in the literature. However, its synthesis can be conceptually approached through methods analogous to the preparation of other cyclobutene derivatives. A potential synthetic route could involve the Wittig reaction of cyclobutenone.

Experimental Protocol: Hypothetical Synthesis via Wittig Reaction

Objective: To synthesize 1-vinylcyclobutene from cyclobutenone.

Materials:

-

Cyclobutenone

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium in hexanes

-

Anhydrous diethyl ether

-

Anhydrous pentane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of methyltriphenylphosphonium bromide in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The suspension is cooled to 0 °C, and a solution of n-butyllithium in hexanes is added dropwise with stirring.

-

The resulting ylide solution is stirred at room temperature for 1 hour.

-

A solution of cyclobutenone in anhydrous diethyl ether is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is carefully removed by distillation at atmospheric pressure to yield the crude product.

-

Purification of 1-vinylcyclobutene can be achieved by fractional distillation under reduced pressure.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions would require optimization.

Chemical Reactivity and Mechanisms

1-Vinylcyclobutene is characterized by its high reactivity, driven by the release of ring strain. Its key reactions include thermal ring-opening, polymerization, and cycloaddition reactions.

Thermal Ring-Opening

The thermal rearrangement of vinylcyclobutanes is a well-studied class of reactions that proceed through diradical intermediates.[1][2][3] In the case of 1-vinylcyclobutene, heating would likely lead to a[1][3] carbon sigmatropic rearrangement to form a six-membered ring, cyclohexene, or fragmentation to butadiene and ethylene.[3] The stereochemistry of these reactions is often complex and can be influenced by the specific substitution pattern on the cyclobutane ring.[1]

Caption: Thermal rearrangement of 1-vinylcyclobutene.

Polymerization

The vinyl group of 1-vinylcyclobutene can undergo polymerization, similar to other vinyl monomers. Free-radical polymerization is a common method for such reactions.

Experimental Workflow: Free-Radical Polymerization

References

In-Depth Technical Guide: 1-Ethenylcyclobutene (CAS Number 58436-36-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific compound 1-ethenylcyclobutene (CAS 58436-36-5). This guide summarizes the available information on its structure and general chemical properties based on related compounds. No specific biological activity or detailed experimental protocols for this compound have been found in the public domain.

Chemical Identity and Structure

1-Ethenylcyclobutene, also known as 1-vinylcyclobutene, is a cyclic olefin. Its chemical structure consists of a four-membered cyclobutene ring with a vinyl (ethenyl) group attached to one of the double-bonded carbon atoms.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 58436-36-5 |

| IUPAC Name | 1-ethenylcyclobutene |

| Synonyms | 1-vinylcyclobutene |

| Molecular Formula | C₆H₈ |

| Canonical SMILES | C=CC1=CCC1 |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties (Computed and Estimated)

| Property | Value | Source |

| Molecular Weight | 80.13 g/mol | Computed |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| Density | Not available | - |

A key chemical property of vinylcyclobutane derivatives is their propensity to undergo thermal rearrangement. While specific data for 1-ethenylcyclobutene is lacking, the broader class of vinylcyclobutanes is known to undergo a[1] sigmatropic rearrangement to form cyclohexene derivatives. This process is a subject of interest in synthetic organic chemistry.

Synthesis and Spectroscopic Data

Detailed, peer-reviewed synthesis protocols specifically for 1-ethenylcyclobutene are not prominently available. General synthetic routes to vinylcyclobutane and vinylcyclobutene derivatives may involve cycloaddition reactions or elimination reactions from appropriately substituted cyclobutane precursors.

Spectroscopic data (NMR, IR, MS) for this specific compound is not published in readily accessible databases. For structural elucidation of similar compounds, the following general spectral features would be expected:

-

¹H NMR: Signals corresponding to vinylic protons (typically in the range of 4.5-6.5 ppm) and allylic and aliphatic protons of the cyclobutene ring.

-

¹³C NMR: Signals for sp² hybridized carbons of the vinyl group and the cyclobutene double bond, as well as sp³ hybridized carbons of the ring.

-

IR Spectroscopy: Characteristic C=C stretching vibrations for the double bonds and C-H stretching vibrations for both sp² and sp³ hybridized carbons.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C₆H₈ (80.13 g/mol ) and fragmentation patterns typical of cyclic olefins.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity or potential signaling pathway interactions of 1-ethenylcyclobutene. Studies on the biological effects of vinyl-containing compounds have been conducted on other molecules, such as vinyl chloride, but these findings are not directly applicable to 1-ethenylcyclobutene due to significant structural differences.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of 1-ethenylcyclobutene are not available in the public domain. Researchers interested in this compound would need to develop their own methodologies based on general principles of organic chemistry and analytical sciences.

Visualizations

As no specific signaling pathways or complex experimental workflows involving 1-ethenylcyclobutene have been described, a diagram illustrating a key general reaction of the vinylcyclobutane scaffold is provided below.

Caption: General thermal rearrangement of a vinylcyclobutane derivative.

Safety and Handling

Specific safety and handling information for 1-ethenylcyclobutene is not available. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Based on its structure as a small, volatile organic compound, it may be flammable.

Conclusion

1-Ethenylcyclobutene (CAS 58436-36-5) is a compound for which detailed experimental data is scarce in the public domain. While its structure is known, its physical, chemical, and biological properties have not been extensively characterized. The information provided in this guide is based on general chemical principles and data from related compounds. Further experimental investigation is required to fully elucidate the properties and potential applications of this molecule.

References

Cyclobutene, 1-ethenyl- molecular formula and weight

This technical guide provides the fundamental molecular properties of 1-ethenyl-cyclobutene, also known as 1-vinylcyclobutene. The information is presented for researchers, scientists, and professionals in drug development who require precise data for this chemical compound.

Molecular Properties

The core molecular data for 1-ethenyl-cyclobutene is summarized in the table below. This information is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C6H8[1] |

| Molecular Weight | 80.13 g/mol [1] |

| Monoisotopic Mass | 80.062600255 g/mol [1] |

Molecular Structure

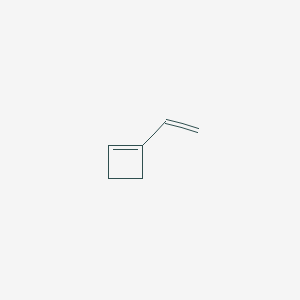

The structural formula of 1-ethenyl-cyclobutene is a key determinant of its chemical reactivity and physical properties. The following diagram illustrates the connectivity of atoms in the molecule.

Caption: 2D structure of 1-ethenyl-cyclobutene.

References

The Elusive 1-Vinylcyclobutene: A Technical Guide to a Transient Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Vinylcyclobutene, a strained cyclic olefin, represents a fascinating yet experimentally uncharacterized molecule in organic chemistry. While its isolation and detailed analysis remain elusive, its transient existence is implicated in various chemical transformations. This technical guide provides a comprehensive overview of the theoretical discovery, potential synthetic avenues, predicted physicochemical properties, and probable reaction pathways of 1-vinylcyclobutene. Drawing upon established principles of organic synthesis, reaction mechanisms, and computational chemistry, this document serves as a foundational resource for researchers interested in the rich chemistry of strained ring systems and their potential applications in drug discovery and development.

Introduction: The Allure of a Strained System

Cyclobutene and its derivatives have long captured the attention of chemists due to their inherent ring strain, which imparts unique reactivity.[1][2] The introduction of a vinyl substituent at the 1-position of the cyclobutene ring is expected to create a highly reactive diene system, prone to a variety of transformations. The study of such a molecule, even if only as a transient species, can provide valuable insights into reaction mechanisms, pericyclic reactions, and the behavior of highly strained organic molecules.

Historical Perspective and Discovery (Theoretical)

To date, there is no definitive experimental report on the isolation and characterization of 1-vinylcyclobutene in the scientific literature. Its existence is primarily inferred from theoretical studies and as a plausible, short-lived intermediate in certain chemical reactions. The "discovery" of 1-vinylcyclobutene is therefore a theoretical one, rooted in the principles of structural organic chemistry and the exploration of potential energy surfaces of C6H8 isomers through computational methods.

Proposed Synthetic Methodologies

The synthesis of 1-vinylcyclobutene is predicted to be challenging due to its high reactivity. However, several strategies, based on established methods for cyclobutene synthesis, can be proposed.

Dehydrohalogenation of a Halogenated Precursor

A plausible and direct route to 1-vinylcyclobutene is the dehydrohalogenation of a suitable precursor, such as 1-chloro-1-vinylcyclobutane. This reaction typically involves treating the alkyl halide with a strong, non-nucleophilic base to promote an E2 elimination.[3][4]

Experimental Protocol (Proposed):

-

Precursor Synthesis: 1-Chloro-1-vinylcyclobutane could potentially be synthesized from the corresponding alcohol, 1-vinylcyclobutanol, using a chlorinating agent like thionyl chloride.

-

Elimination Reaction: To a solution of 1-chloro-1-vinylcyclobutane in a dry, aprotic solvent (e.g., THF or diethyl ether) at low temperature (-78 °C), a strong base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) would be added dropwise.

-

Quenching and Workup: The reaction would be quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the organic layer extracted, dried, and concentrated under reduced pressure at low temperature.

-

Characterization: Immediate analysis of the product mixture by low-temperature NMR spectroscopy would be crucial to detect the presence of the highly reactive 1-vinylcyclobutene before it undergoes further reactions.

Predicted Physicochemical and Spectroscopic Properties

In the absence of experimental data, the properties of 1-vinylcyclobutene must be estimated using computational chemistry methods.[5] These predictions are invaluable for guiding synthetic efforts and for identifying the molecule in complex reaction mixtures.

Predicted Physical Properties

| Property | Predicted Value | Method |

| Molecular Formula | C6H8 | - |

| Molecular Weight | 80.13 g/mol | - |

| Boiling Point | ~50-60 °C | Estimation based on similar C6 hydrocarbons |

| Heat of Formation | High positive value | Ab initio calculations |

| Ring Strain | Significant | Computational analysis[1][2] |

Predicted Spectroscopic Data

4.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 1-vinylcyclobutene is expected to show distinct signals for the vinyl and cyclobutenyl protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinylic (=CH₂) | 4.8 - 5.2 | dd |

| Vinylic (-CH=) | 5.8 - 6.2 | dd |

| Cyclobutenyl (=CH-) | 6.0 - 6.4 | m |

| Allylic (-CH₂-) | 2.5 - 2.8 | m |

4.2.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be characterized by four signals in the olefinic region and one in the aliphatic region.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Quaternary Cyclobutenyl (=C<) | 145 - 155 |

| Cyclobutenyl (=CH-) | 135 - 145 |

| Vinylic (-CH=) | 130 - 140 |

| Vinylic (=CH₂) | 110 - 120 |

| Allylic (-CH₂-) | 30 - 40 |

4.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 1-vinylcyclobutene is expected to exhibit characteristic stretching and bending frequencies for the alkene functional groups.[6][7][8]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| =C-H stretch (vinyl & cyclobutenyl) | 3010 - 3090 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

| C=C stretch (conjugated diene) | 1580 - 1650 | Medium-Strong |

| =C-H bend (out-of-plane) | 890 - 990 | Strong |

Predicted Reactivity and Signaling Pathways

Due to its high ring strain and conjugated diene system, 1-vinylcyclobutene is expected to be highly reactive.

Electrocyclic Ring Opening

According to the Woodward-Hoffmann rules, the thermal electrocyclic ring-opening of a cyclobutene is a conrotatory process.[9][10][11] For 1-vinylcyclobutene, this would lead to the formation of 1,3,5-hexatriene. This reaction is likely to be a facile process, contributing to the instability of the parent molecule.

Diels-Alder Reaction

As a conjugated diene, 1-vinylcyclobutene could potentially act as a diene in [4+2] cycloaddition reactions with various dienophiles. However, its inherent instability might make it a challenging substrate for such transformations.

Polymerization

The strained and reactive nature of 1-vinylcyclobutene suggests that it would be highly susceptible to polymerization, either through a free-radical or cationic mechanism.

Conclusion and Future Directions

1-Vinylcyclobutene remains a theoretically significant but experimentally uncharted molecule. The synthetic strategies and predicted properties outlined in this guide provide a roadmap for future research aimed at its synthesis, isolation, and characterization. The successful trapping of this transient intermediate or its characterization in situ would represent a significant achievement in the field of strained organic molecules. Further computational studies could refine the predicted spectroscopic data and explore the energy landscape of its various reaction pathways. For drug development professionals, understanding the reactivity of such strained systems could inspire the design of novel bioisosteres or reactive pharmacophores. The chemistry of 1-vinylcyclobutene, though challenging, holds the promise of new discoveries and applications.

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. iralkene [employees.csbsju.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Examples Of Electrocyclic Reactions [ch.ic.ac.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Electrocyclic reaction - Wikipedia [en.wikipedia.org]

The Electronic Structure of 1-Ethenyl-cyclobutene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethenyl-cyclobutene, also known as 1-vinylcyclobutene, is a cyclic alkene whose electronic structure is of significant interest due to the interplay between the strained cyclobutene ring and the conjugated ethenyl substituent. This guide provides a comprehensive overview of the key molecular orbitals, electronic transitions, and ionization properties of 1-ethenyl-cyclobutene. It delves into the theoretical and experimental methodologies used to elucidate its electronic characteristics, offering valuable insights for researchers in medicinal chemistry and materials science. The unique electronic properties of this molecule, arising from the σ-π interactions and the nature of its frontier molecular orbitals, are crucial for understanding its reactivity and potential applications in drug design and synthesis.

Introduction

The electronic structure of a molecule dictates its chemical reactivity, spectroscopic properties, and potential for intermolecular interactions. In the context of drug development, a thorough understanding of a molecule's electronic landscape is paramount for predicting its binding affinity to biological targets, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile. 1-Ethenyl-cyclobutene presents a fascinating case study where ring strain and π-conjugation create a unique electronic environment. The strained four-membered ring influences the hybridization of the carbon atoms and the energies of the σ-orbitals, which in turn interact with the π-system of the ethenyl group. This guide will explore these interactions and their consequences on the molecule's electronic properties.

Theoretical Framework: Molecular Orbital Theory

The electronic structure of 1-ethenyl-cyclobutene is best described using molecular orbital (MO) theory. The interaction between the π-orbitals of the ethenyl group and the Walsh-type orbitals of the cyclobutene ring leads to a set of delocalized molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they govern the molecule's reactivity in many chemical reactions.

A qualitative molecular orbital diagram for the π-system of 1-ethenyl-cyclobutene can be constructed by considering the linear combination of the p-orbitals on the sp² hybridized carbons of the ethenyl group and the double bond within the cyclobutene ring. This conjugated system gives rise to two bonding (π) and two antibonding (π*) molecular orbitals.

Computational Analysis of Electronic Structure

Modern computational chemistry provides powerful tools to quantitatively predict the electronic properties of molecules like 1-ethenyl-cyclobutene. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide accurate information on molecular geometry, orbital energies, ionization potentials, and electron affinities.

Predicted Electronic Properties

While specific experimental data for 1-ethenyl-cyclobutene is scarce in the literature, computational studies on analogous systems, such as vinylcyclopropane and other cyclobutane derivatives, provide valuable insights. Based on these, we can predict the key electronic parameters for 1-ethenyl-cyclobutene.

| Property | Predicted Value (Typical Range) | Computational Method | Basis Set |

| HOMO Energy | -8.5 to -9.5 eV | DFT (B3LYP) | 6-31G |

| LUMO Energy | 0.5 to 1.5 eV | DFT (B3LYP) | 6-31G |

| Ionization Potential (Vertical) | 8.5 to 9.5 eV | Koopmans' Theorem (HF) | cc-pVDZ |

| Electron Affinity (Vertical) | -0.5 to -1.5 eV | DFT (B3LYP) | aug-cc-pVDZ |

| First π → π* Transition | 200 to 220 nm | TD-DFT | 6-311+G(d,p) |

Note: The values in this table are estimates based on typical computational results for similar conjugated alkenes and are intended for illustrative purposes. Actual experimental or high-level computational values may differ.

A theoretical study on the vinylcyclobutane-cyclohexene rearrangement suggests that the reaction proceeds through a diradical intermediate, indicating a complex potential energy surface with low-lying excited states that can influence the molecule's reactivity[1].

Experimental Determination of Electronic Structure

Several experimental techniques can be employed to probe the electronic structure of 1-ethenyl-cyclobutene. These methods provide valuable data to validate and refine computational models.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate electronic transitions within a molecule. For 1-ethenyl-cyclobutene, the most prominent absorption is expected to be the π → π* transition of the conjugated diene system. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and substitution.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of 1-ethenyl-cyclobutene is prepared in a UV-transparent solvent, such as hexane or ethanol. The concentration is typically in the range of 10-4 to 10-5 M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Data Acquisition: The absorbance of the sample is measured over a wavelength range of approximately 200 to 400 nm.

-

Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides direct information about the binding energies of electrons in molecular orbitals. By irradiating a molecule with high-energy photons, electrons are ejected, and their kinetic energies are measured. The ionization energy for each molecular orbital can then be determined.

Experimental Protocol: Photoelectron Spectroscopy

-

Sample Introduction: A gaseous sample of 1-ethenyl-cyclobutene is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He I, 21.22 eV) or a synchrotron source.

-

Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

-

Data Analysis: The photoelectron spectrum is a plot of the number of photoelectrons versus their binding energy. Each peak in the spectrum corresponds to the ionization from a specific molecular orbital.

Visualization of Key Concepts

Molecular Orbital Interaction Diagram

The following diagram illustrates the formation of π molecular orbitals in 1-ethenyl-cyclobutene from the interaction of the ethenyl and cyclobutenyl π systems.

Caption: Interaction of fragment π orbitals to form molecular orbitals.

Experimental Workflow for Electronic Structure Determination

This diagram outlines the general workflow for characterizing the electronic structure of a molecule like 1-ethenyl-cyclobutene.

Caption: Workflow for electronic structure analysis.

Conclusion

The electronic structure of 1-ethenyl-cyclobutene is a result of a delicate balance between the strain of the four-membered ring and the conjugation of the π-system. This guide has outlined the key theoretical concepts and experimental methodologies that are essential for a comprehensive understanding of this molecule. While specific experimental data remains to be fully explored, the principles discussed herein provide a robust framework for predicting and interpreting its electronic properties. For researchers in drug development, such a detailed understanding is crucial for the rational design of novel therapeutics that may incorporate this unique structural motif. The interplay of its electronic features suggests that 1-ethenyl-cyclobutene and its derivatives could serve as interesting scaffolds for further chemical exploration.

References

An In-depth Technical Guide to 1-Vinylcyclobutene: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinylcyclobutene, also known as 1-ethenylcyclobutene, is a cyclic olefin with the molecular formula C₆H₈. Its structure, featuring a vinyl group attached to a four-membered ring containing a double bond, imparts a unique combination of ring strain and reactivity, making it a molecule of significant interest in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-vinylcyclobutene, including detailed experimental protocols and reaction pathways for its synthesis and key transformations.

Physical Properties

Quantitative data for the physical properties of 1-vinylcyclobutene is not extensively documented in readily available literature. However, based on its molecular structure and data for related compounds, the following properties can be inferred and are summarized in Table 1. It is important to note that these are estimated values and should be confirmed by experimental determination.

Table 1: Physical Properties of 1-Vinylcyclobutene

| Property | Value | Source |

| Molecular Formula | C₆H₈ | [1][2] |

| Molecular Weight | 80.13 g/mol | [1][2] |

| CAS Number | 58436-36-5 | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | General property of alkenes |

Chemical Properties and Reactivity

The chemical behavior of 1-vinylcyclobutene is dominated by the presence of the strained cyclobutene ring and the reactive vinyl group. These features make it susceptible to a variety of chemical transformations, including thermal rearrangements, cycloaddition reactions, and polymerization.

Thermal Rearrangement

The general mechanism for the thermal rearrangement of vinylcyclobutanes often proceeds through a diradical intermediate. The logical workflow for this process is depicted below.

References

An In-depth Technical Guide on the Ring Strain Energy of 1-Vinylcyclobutene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ring Strain

In organic chemistry, ring strain refers to the destabilization of a cyclic molecule due to the deviation of its bond angles and conformations from their ideal, strain-free values.[1] This excess energy, known as ring strain energy (RSE), is a critical factor in determining the molecule's stability, reactivity, and thermodynamic properties. The primary contributors to ring strain are:

-

Angle Strain: Arises from the distortion of bond angles from the ideal sp³, sp², or sp hybridization states. For example, the C-C-C bond angles in cyclobutane are approximately 88°, a significant deviation from the ideal tetrahedral angle of 109.5°.[1]

-

Torsional Strain (Pitzer Strain): Results from the eclipsing of bonds on adjacent atoms, leading to repulsive electronic interactions.[2]

-

Transannular Strain (van der Waals Strain): Non-bonded steric interactions between atoms across the ring.[2]

The quantification of ring strain is crucial for predicting reaction pathways, understanding reaction mechanisms, and designing novel molecular architectures. The release of ring strain is a powerful driving force for many chemical transformations.

The Ring Strain of Cyclobutene and the Influence of Substituents

Cyclobutene, the parent unsaturated four-membered ring of 1-vinylcyclobutene, possesses a significant amount of ring strain. Computational studies using high-level ab initio methods have provided reliable values for its strain energy.

Table 1: Ring Strain Energies of Cyclobutane and Cyclobutene

| Compound | Ring Strain Energy (kcal/mol) | Method |

| Cyclobutane | 26.3 | Experimental (Heat of Combustion) |

| Cyclobutene | 28.7 | Computational (G2/G3/CBS-Q)[3] |

The strain energy of cyclobutene is anomalously low compared to cyclobutane, a phenomenon attributed to the presence of strong vinyl C-H bonds and a relatively strong π-bond.[3]

Substituents on a strained ring can have a significant impact on the overall ring strain energy. These effects can be electronic or steric in nature. For instance, gem-dimethyl substitution on cyclopropane has been shown to decrease its strain energy. The introduction of a vinyl group at the 1-position of cyclobutene is expected to influence the ring strain through several mechanisms:

-

Changes in Hybridization: The sp² hybridized carbon of the vinyl group will alter the bond angles within the ring.

-

Conjugation: The π-system of the vinyl group can conjugate with the π-bond of the cyclobutene ring, which can have a stabilizing effect.

-

Steric Interactions: The vinyl group can introduce new steric interactions with the adjacent ring protons.

Quantitative Analysis of the Ring Strain Energy of 1-Vinylcyclobutene

Direct experimental measurement of the heat of formation of 1-vinylcyclobutene, which would allow for a precise calculation of its ring strain energy, is not available in the current literature. Therefore, computational chemistry provides the most reliable means of estimating this value.

While a specific computational study detailing the ring strain energy of 1-vinylcyclobutene is not explicitly found, we can infer its approximate value and the factors influencing it based on the comprehensive data available for related molecules. The strain energy of 1-vinylcyclobutene is expected to be of a similar magnitude to that of cyclobutene, with some modification due to the electronic and steric effects of the vinyl substituent. The conjugation between the vinyl group and the endocyclic double bond is likely to have a stabilizing effect, which could slightly reduce the ring strain compared to a non-conjugated analogue.

Experimental and Computational Protocols for Determining Ring Strain Energy

The determination of ring strain energy relies on both experimental and computational methodologies.

Experimental Protocols

The primary experimental method for determining ring strain is through the measurement of the heat of combustion .

Experimental Workflow: Bomb Calorimetry for Heat of Combustion

Caption: Workflow for determining ring strain energy via bomb calorimetry.

The heat of combustion (ΔH°c) is used to calculate the standard enthalpy of formation (ΔH°f). The ring strain energy is then determined by comparing the experimental ΔH°f with a theoretical strain-free ΔH°f calculated using group increment theory or isodesmic/homodesmotic reactions.

Computational Protocols

High-level ab initio and density functional theory (DFT) calculations are powerful tools for determining thermochemical data and, consequently, ring strain energies.

Computational Workflow: Ab Initio Calculation of Ring Strain Energy

Caption: Computational workflow for calculating ring strain energy.

Commonly used high-accuracy composite methods include:

-

Gaussian-n (Gn) theories (e.g., G2, G3, G4): These methods approximate high-level calculations through a series of lower-level calculations.

-

Complete Basis Set (CBS) methods (e.g., CBS-Q, CBS-APNO): These methods extrapolate to the complete basis set limit to achieve high accuracy.

The ring strain energy is then calculated as the reaction energy of a balanced theoretical reaction (isodesmic or homodesmotic) where the number of each type of bond is conserved on both sides of the equation. This approach effectively cancels out systematic errors in the calculations.

Isodesmic Reaction for 1-Vinylcyclobutene

Caption: A possible isodesmic reaction to calculate the RSE of 1-vinylcyclobutene.

Reactivity and Implications for Drug Development

The significant ring strain in 1-vinylcyclobutene makes it a versatile building block in organic synthesis. The relief of this strain is a powerful thermodynamic driving force for a variety of reactions, including:

-

Ring-opening reactions: Thermal or metal-catalyzed ring-opening can lead to the formation of linear dienes or other functionalized acyclic compounds.

-

Cycloadditions: 1-Vinylcyclobutene can participate in cycloaddition reactions, where the release of ring strain contributes to the overall reaction feasibility.

-

Rearrangements: The strained ring is susceptible to various molecular rearrangements.

In the context of drug development, strained rings can be incorporated into molecular scaffolds to modulate their three-dimensional structure and conformational preferences. The controlled release of ring strain can also be exploited in the design of prodrugs or bioorthogonal chemical reactions for targeted drug delivery.

Conclusion

While a precise experimental value for the ring strain energy of 1-vinylcyclobutene remains to be determined, this technical guide has provided a comprehensive overview of the theoretical and experimental frameworks for its estimation. Based on high-level computational data for cyclobutene and an understanding of substituent effects, the ring strain energy of 1-vinylcyclobutene is expected to be substantial, in the range of 28-30 kcal/mol. This inherent strain is a key determinant of its chemical reactivity and makes it a valuable synthon for the construction of complex molecular architectures relevant to materials science and pharmaceutical development. Further computational and experimental studies are warranted to refine the thermochemical data for this important molecule.

References

Spectroscopic Profile of 1-Ethenylcyclobutene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-ethenylcyclobutene (also known as 1-vinylcyclobutene). Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a combination of data extrapolated from closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of 1-ethenylcyclobutene in research and development.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 1-ethenylcyclobutene. These values are based on the analysis of similar structures and theoretical predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Ethenylcyclobutene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.05 | dd | 1H | =CH- (vinyl) |

| ~5.15 | d | 1H | =CH₂ (vinyl, trans to cyclobutene) |

| ~4.95 | d | 1H | =CH₂ (vinyl, cis to cyclobutene) |

| ~5.90 | t | 1H | =CH- (cyclobutene) |

| ~2.40 | m | 2H | -CH₂- (allylic, C3) |

| ~2.25 | m | 2H | -CH₂- (homoallylic, C4) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Ethenylcyclobutene

| Chemical Shift (δ, ppm) | Assignment |

| ~145.2 | =C< (cyclobutene, C1) |

| ~138.5 | =CH- (vinyl) |

| ~136.8 | =CH- (cyclobutene, C2) |

| ~112.0 | =CH₂ (vinyl) |

| ~31.5 | -CH₂- (C3) |

| ~29.8 | -CH₂- (C4) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Key IR Absorption Frequencies for 1-Ethenylcyclobutene

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3080 | Medium | C-H Stretch | =C-H (Vinyl & Cyclobutene) |

| ~2930 | Strong | C-H Stretch | -CH₂- |

| ~1645 | Medium | C=C Stretch | Vinyl |

| ~1570 | Weak | C=C Stretch | Cyclobutene |

| ~990, ~910 | Strong | C-H Bend | =CH₂ (Vinyl) |

Table 4: Predicted Mass Spectrometry Fragmentation Data for 1-Ethenylcyclobutene

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 94 | 40 | [M]⁺ (Molecular Ion) |

| 79 | 100 | [M - CH₃]⁺ |

| 66 | 85 | [M - C₂H₄]⁺ (Retro [2+2] Cycloaddition) |

| 54 | 60 | [C₄H₆]⁺ |

| 39 | 55 | [C₃H₃]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 1-ethenylcyclobutene (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz NMR spectrometer.

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: A neat liquid sample of 1-ethenylcyclobutene is used. A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates is recorded prior to the sample scan and automatically subtracted.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Gas Chromatography (GC) Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualizations

Synthetic Pathway for 1-Ethenylcyclobutene

A plausible synthetic route to 1-ethenylcyclobutene involves the [2+2] cycloaddition of 1,3-butadiene and acetylene, followed by a selective reduction.

Caption: Proposed synthesis of 1-ethenylcyclobutene.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the characterization of a synthesized sample of 1-ethenylcyclobutene is outlined below.

Caption: Workflow for spectroscopic characterization.

A Technical Guide to 1-Ethenylcyclobutene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutene, 1-ethenyl-, also known as 1-vinylcyclobutene, is a cyclic olefin with the molecular formula C₆H₈. This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. The strained four-membered ring of the cyclobutene moiety imparts unique reactivity, making it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synonyms, chemical properties, and reactive pathways of 1-ethenylcyclobutene, with a focus on experimental details and quantitative data relevant to research and development.

Synonyms and Identification

To ensure clarity and comprehensive literature searching, a list of synonyms and identifiers for Cyclobutene, 1-ethenyl- is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | 1-ethenylcyclobutene |

| CAS Number | 58436-36-5[1] |

| Other Names | 1-vinylcyclobutene, 1-ethenyl-cyclobutene |

| Molecular Formula | C₆H₈ |

| Molecular Weight | 80.13 g/mol |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 1-ethenylcyclobutene are not extensively reported in publicly available literature. However, based on related compounds and computational models, the following properties can be inferred.

| Property | Value | Source |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

Synthesis of 1-Ethenylcyclobutene and Derivatives

General Experimental Protocol for the Synthesis of Functionalized Cyclobutene Derivatives

The following is a generalized procedure for the synthesis of cyclobutene analogues, which can be adapted for the synthesis of 1-ethenylcyclobutene with appropriate starting materials.

Reaction: Synthesis of Phenylthio Cyclobutene Derivatives

-

Toxylation: To a solution of a suitable cyclobutanol precursor in dichloromethane (DCM) at room temperature, add triethylamine (Et₃N) and p-toluenesulfonyl chloride (TsCl). The reaction is typically stirred for several hours.

-

Elimination: The resulting tosylated intermediate is then subjected to elimination using a strong base, such as potassium tert-butoxide (tBuOK) in tert-butanol (tBuOH), at elevated temperatures (e.g., 80°C) to yield the cyclobutene derivative. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by silica gel column chromatography.

Chemical Reactivity and Synthetic Applications

The reactivity of 1-ethenylcyclobutene is dominated by the strained cyclobutene ring and the presence of the vinyl group, which can participate in various pericyclic reactions.

Thermolysis and Rearrangement

Vinylcyclobutanes are known to undergo thermal rearrangements. While specific data for 1-ethenylcyclobutene is scarce, studies on analogous compounds, such as 2,2-dimethyl-1-vinylcyclobutane, provide valuable insights. The thermolysis of this compound between 263 and 301 °C follows first-order kinetics and yields multiple products through two primary pathways: fragmentation and isomerization.[1]

-

Fragmentation: This pathway leads to the formation of isobutene and butadiene.

-

Isomerization: This pathway results in the formation of 4,4-dimethylcyclohexene and 2-methylhepta-1,6-diene.

A concerted 1,5-sigmatropic rearrangement is proposed for the formation of cis-2-methylhepta-1,5-diene.[1]

Logical Flow of Thermolysis Pathways

Caption: Thermolysis pathways of a 1-vinylcyclobutane analogue.

Cycloaddition Reactions

The double bonds in 1-ethenylcyclobutene can participate in cycloaddition reactions, making it a useful synthon.

-

[4+2] Cycloaddition (Diels-Alder Reaction): The vinyl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. Conversely, if the cyclobutene ring were to open to a conjugated diene, it could then react with a dienophile. The Diels-Alder reaction is a powerful tool for constructing cyclic systems with high stereocontrol.

-

[2+2] Cycloaddition: The double bonds of 1-ethenylcyclobutene can undergo [2+2] cycloaddition reactions, often photochemically, to form cyclobutane rings. This reaction is particularly useful for the synthesis of strained polycyclic systems.

Caption: Conceptual workflow for utilizing a novel scaffold in drug discovery.

References

The Thermal Isomerization of 1-Vinylcyclobutene to 1,3-Butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal isomerization of 1-vinylcyclobutene to 1,3-butadiene, a reaction of significant interest in synthetic and theoretical chemistry. While direct experimental data for this specific transformation is sparse in the readily available literature, this document synthesizes information from closely related systems and established principles of chemical reactivity to offer a comprehensive overview. This guide covers the reaction mechanism, stereochemistry, kinetic parameters of analogous reactions, and a generalized experimental protocol for studying such transformations.

Introduction

The thermal isomerization of 1-vinylcyclobutene is an example of an electrocyclic ring-opening reaction, a class of pericyclic reactions governed by the principles of orbital symmetry.[1][2] This transformation provides a pathway to conjugated dienes, which are valuable building blocks in organic synthesis, including the preparation of complex molecules and polymers. Understanding the kinetics and mechanism of this reaction is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Reaction Mechanism and Stereochemistry

The thermal ring-opening of cyclobutenes is a classic example of a concerted, pericyclic reaction. According to the Woodward-Hoffmann rules, a 4π-electron system, such as cyclobutene, undergoes a conrotatory ring-opening under thermal conditions.[1][3] This means that the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise) during the transformation.

In the case of 1-vinylcyclobutene, the reaction proceeds through a single, concerted transition state to yield 1,3-butadiene. The conrotatory nature of the ring-opening dictates the stereochemistry of the resulting diene, although for the parent 1-vinylcyclobutene, this does not lead to distinct stereoisomers of the 1,3-butadiene product.

Caption: Reaction mechanism for the thermal isomerization of 1-vinylcyclobutene.

While the concerted pericyclic pathway is generally accepted, the possibility of a stepwise mechanism involving a diradical intermediate has been considered in related vinylcyclobutane rearrangements.[4] For the electrocyclic ring-opening of cyclobutenes, the concerted pathway is typically lower in energy.

Quantitative Data

| Reactant | Product(s) | log(A, s⁻¹) | Eₐ (kcal/mol) | Temperature Range (°C) |

| 1-n-Propylcyclobutene | Isomeric Hexadienes | 13.55 | 34.5 | 145-200 |

| 1-Isopropylcyclobutene | Isomeric Hexadienes | 13.55 | 34.7 | 145-200 |

| 1-Allylcyclobutene | Isomeric Heptadienes | 13.48 | 34.2 | 145-200 |

| Vinylcyclobutane | Ethene + 1,3-Butadiene | 14.5 | 49.8 | Not specified |

| Vinylcyclobutane | Cyclohexene | 13.4 | 47.5 | Not specified |

Data for 1-substituted cyclobutenes are from gas-phase studies. Data for vinylcyclobutane are from shock-tube kinetic studies.

Based on this data, the thermal isomerization of 1-vinylcyclobutene is expected to have an activation energy in the range of 33-36 kcal/mol and a pre-exponential factor (A) around 10¹³ to 10¹⁴ s⁻¹.

Experimental Protocols

A general experimental protocol for studying the gas-phase thermal isomerization of 1-vinylcyclobutene would involve a flow or static pyrolysis system coupled with a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

Synthesis of 1-Vinylcyclobutene

1-Vinylcyclobutene can be synthesized through various methods, including the Wittig reaction on cyclobutanone followed by appropriate functional group manipulations. The purity of the starting material is critical for accurate kinetic studies and should be confirmed by techniques such as NMR spectroscopy and GC-MS.

Gas-Phase Pyrolysis

A typical experimental setup for gas-phase pyrolysis is outlined below:

Caption: Generalized workflow for gas-phase pyrolysis of 1-vinylcyclobutene.

Procedure:

-

Reactant Preparation: A dilute mixture of 1-vinylcyclobutene in an inert carrier gas (e.g., nitrogen or argon) is prepared.

-

Flow Control: The gas mixture is passed through calibrated mass flow controllers to ensure a constant and known flow rate.

-

Pyrolysis: The gas mixture enters a heated reactor (e.g., a quartz tube) housed in a tube furnace. The temperature of the furnace is precisely controlled.

-

Reaction and Quenching: The reactant undergoes isomerization within the hot zone of the reactor. The reaction is then rapidly quenched by passing the gas mixture through a cooled region to prevent further reactions.

-

Product Analysis: The product mixture is analyzed online using a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification and quantification of the reactant and products.

Kinetic Analysis

By varying the reaction temperature and the residence time of the gas in the reactor, the rate of disappearance of 1-vinylcyclobutene and the rate of formation of 1,3-butadiene can be measured. This data allows for the determination of the rate constant (k) at different temperatures. An Arrhenius plot (ln(k) vs. 1/T) can then be constructed to determine the activation energy (Eₐ) and the pre-exponential factor (A) for the reaction.

Conclusion

The thermal isomerization of 1-vinylcyclobutene to 1,3-butadiene is a theoretically well-understood electrocyclic ring-opening reaction. While specific experimental data for this compound is not abundant, a comprehensive understanding can be built upon the established principles of pericyclic reactions and the available data for analogous systems. The provided guide offers a framework for researchers to approach the study of this and similar reactions, from understanding the underlying mechanism to designing and executing kinetic experiments. Further experimental and computational studies on 1-vinylcyclobutene are warranted to provide precise quantitative data and to further refine our understanding of the subtle electronic and steric effects of the vinyl substituent on the reaction dynamics.

References

An In-depth Technical Guide to 1-Ethenylcyclobutene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethenylcyclobutene, also known as 1-vinylcyclobutene, is a cyclic olefin with the chemical formula C₆H₈. Its structure, featuring a strained four-membered ring conjugated with a vinyl group, makes it a molecule of significant interest in organic synthesis and material science. This guide provides a comprehensive overview of the chemical and physical properties of 1-ethenylcyclobutene, detailed experimental protocols for its synthesis, and an exploration of its reactivity, particularly in thermal rearrangements and cycloaddition reactions. While direct biological applications are not extensively documented, the unique structural motifs accessible from this compound suggest its potential as a versatile building block in the development of novel therapeutic agents.

Chemical and Physical Properties

Precise experimental determination of the physical properties of 1-ethenylcyclobutene is not widely available in the literature, likely due to its reactivity and potential for isomerization. Much of the available data is associated with its saturated analog, ethenylcyclobutane. However, based on its structure and related compounds, the following properties can be anticipated.

Table 1: Physicochemical Properties of 1-Ethenylcyclobutene

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₈ | [1] |

| Molecular Weight | 80.13 g/mol | [1] |

| CAS Number | 58436-36-5 | [1] |

| Canonical SMILES | C=CC1=CCC1 | [1] |

| InChIKey | IFXGRVXPSNHLNW-UHFFFAOYSA-N | [1] |

| Boiling Point | Estimated to be lower than ethenylcyclobutane (66.8 °C) due to increased rigidity and less efficient packing. | [2] |

| Density | Estimated to be similar to or slightly higher than related unsaturated hydrocarbons. | |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water. |

Table 2: Spectroscopic Data of 1-Ethenylcyclobutene (Predicted/Typical Ranges)

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | Signals corresponding to vinylic protons (δ 5.0-6.5 ppm), allylic protons (δ 2.0-2.5 ppm), and cyclobutene ring protons. The olefinic proton on the cyclobutene ring would likely appear around δ 6.0 ppm. |

| ¹³C NMR | Signals for sp² hybridized carbons of the vinyl group and the cyclobutene double bond (δ 100-150 ppm), and sp³ hybridized carbons of the cyclobutene ring. |

| Infrared (IR) Spectroscopy | C=C stretching vibrations for the vinyl group and the endocyclic double bond (~1640-1680 cm⁻¹), and C-H stretching for sp² and sp³ hybridized carbons. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 80. Fragmentation patterns would likely involve loss of ethylene or other small unsaturated fragments. |

Synthesis of 1-Ethenylcyclobutene

The synthesis of 1-ethenylcyclobutene can be approached through several synthetic strategies, primarily involving elimination reactions from appropriately functionalized cyclobutane precursors or cycloaddition reactions.

Experimental Protocol: Dehydrohalogenation of 1-Halo-1-ethenylcyclobutane

This method involves the synthesis of a 1-halo-1-ethenylcyclobutane followed by an elimination reaction to introduce the double bond within the cyclobutane ring.

Step 1: Synthesis of 1-Bromo-1-ethenylcyclobutane

-

Reaction Setup: To a solution of ethenylcyclobutane (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like azobisisobutyronitrile (AIBN) (0.05 eq).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours while monitoring the consumption of the starting material by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation or column chromatography to yield 1-bromo-1-ethenylcyclobutane.

Step 2: Dehydrobromination to 1-Ethenylcyclobutene

-

Reaction Setup: The purified 1-bromo-1-ethenylcyclobutane (1.0 eq) is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or tert-butanol.

-

Reaction Conditions: A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) (1.5 eq) is added portion-wise at 0 °C. The reaction is then stirred at room temperature or gently heated to drive the elimination.

-

Work-up: The reaction is quenched by the addition of water, and the product is extracted with a low-boiling-point organic solvent (e.g., pentane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure.

-

Purification: The resulting 1-ethenylcyclobutene is a volatile compound and should be handled with care. Further purification, if necessary, can be achieved by careful fractional distillation.

Workflow for the Synthesis of 1-Ethenylcyclobutene via Dehydrohalogenation

Chemical Reactivity and Synthetic Applications

The reactivity of 1-ethenylcyclobutene is dominated by the interplay between the strained cyclobutene ring and the conjugated vinyl group. This unique structural arrangement makes it a substrate for a variety of transformations, including thermal rearrangements and cycloaddition reactions.

Thermal Rearrangements

Substituted cyclobutenes are known to undergo thermally induced electrocyclic ring-opening reactions to form conjugated dienes. In the case of 1-ethenylcyclobutene, heating is expected to induce ring-opening to yield 1,3,5-hexatriene. This reaction is governed by the principles of orbital symmetry, specifically the Woodward-Hoffmann rules, which predict a conrotatory opening for a 4π-electron system under thermal conditions.

Thermal Ring-Opening of 1-Ethenylcyclobutene

Cycloaddition Reactions

1-Ethenylcyclobutene can participate in cycloaddition reactions both as a diene (utilizing the conjugated system) and as a dienophile (at the vinyl group).

As a conjugated diene, 1-ethenylcyclobutene can react with dienophiles in a [4+2] cycloaddition, also known as the Diels-Alder reaction. This reaction provides a powerful method for the construction of six-membered rings. The regioselectivity and stereoselectivity of the reaction will depend on the nature of the dienophile used.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-ethenylcyclobutene (1.0 eq) and maleic anhydride (1.0 eq) in a suitable solvent like toluene or xylene.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction time can vary from a few hours to overnight.

-

Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The resulting adduct can be purified by recrystallization or column chromatography.

Diels-Alder Reaction Pathway

Biological Activity and Drug Development Potential

Currently, there is a lack of specific studies detailing the biological activities of 1-ethenylcyclobutene itself. However, the cyclobutane motif is present in a number of biologically active natural products and synthetic compounds. The strained four-membered ring can influence molecular conformation and metabolic stability, properties that are of interest in drug design.

The synthetic utility of 1-ethenylcyclobutene in constructing complex polycyclic systems through reactions like the Diels-Alder makes it a valuable starting material for creating libraries of novel compounds for biological screening. The ability to introduce diverse functionalities through the choice of dienophile allows for the systematic exploration of structure-activity relationships. While no direct signaling pathway has been identified for 1-ethenylcyclobutene, its derivatives could potentially interact with various biological targets, a hypothesis that warrants further investigation.

Conclusion

1-Ethenylcyclobutene is a reactive and versatile building block in organic synthesis. Its strained ring system and conjugated double bonds provide a platform for a variety of chemical transformations, most notably thermal rearrangements and cycloaddition reactions. While quantitative data for this specific compound remains sparse and often confused with its saturated analog, its synthetic potential is clear. Future research into the synthesis, characterization, and reactivity of 1-ethenylcyclobutene will undoubtedly open new avenues for the construction of complex molecules with potential applications in materials science and drug discovery. The development of robust and scalable synthetic routes to this compound is a key challenge that, if overcome, will enable a more thorough exploration of its chemical and biological properties.

References

Methodological & Application

Application Notes and Protocols for 1-Ethenyl-cyclobutene as a Diene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a theoretical framework for the application of 1-ethenyl-cyclobutene as a diene in Diels-Alder reactions. While direct experimental data for this specific diene is limited in the surveyed literature, these notes extrapolate from the well-established principles of [4+2] cycloadditions to guide potential research and development. The unique structural motif of 1-ethenyl-cyclobutene, featuring a strained four-membered ring in conjugation with a vinyl group, presents intriguing possibilities for the synthesis of novel bicyclo[4.2.0]octene derivatives. These products could serve as versatile intermediates in the synthesis of complex molecules and natural products.

Introduction to 1-Ethenyl-cyclobutene in Diels-Alder Reactions

The Diels-Alder reaction is a powerful and widely utilized transformation in organic synthesis for the construction of six-membered rings.[1] The reaction involves the concerted [4+2] cycloaddition of a conjugated diene with a dienophile.[1] The reactivity of the diene is critically dependent on its ability to adopt an s-cis conformation.

1-Ethenyl-cyclobutene (also known as 1-vinylcyclobutene) is a fascinating, though not extensively studied, diene for Diels-Alder reactions. Its structure incorporates a strained cyclobutene ring, which may influence its reactivity and the stability of the resulting cycloadducts. The diene component of 1-ethenyl-cyclobutene is conformationally locked in a pseudo-s-cis arrangement due to the cyclic structure, which is a favorable characteristic for a Diels-Alder diene.

The primary product expected from the Diels-Alder reaction of 1-ethenyl-cyclobutene is a bicyclo[4.2.0]octene derivative. These structures are of significant interest as they can potentially undergo further transformations, such as ring-opening or rearrangement reactions, to afford a variety of complex carbocyclic frameworks.

Hypothetical Reaction Data

Due to the absence of specific experimental data in the literature for the Diels-Alder reaction of 1-ethenyl-cyclobutene, the following table presents hypothetical data based on general principles of the reaction with common dienophiles. The yields and diastereoselectivity are presented as "To Be Determined (TBD)" and would require experimental validation.

| Dienophile | Product | Expected Major Diastereomer | Solvent | Temperature (°C) | Yield (%) |

| Maleic Anhydride | 3-oxabicyclo[5.4.0]undeca-1(7),8-diene-2,4-dione | endo | Toluene | 80-110 | TBD |

| N-Phenylmaleimide | 3-phenyl-3-azabicyclo[5.4.0]undeca-1(7),8-diene-2,4-dione | endo | Xylene | 120-140 | TBD |

| Dimethyl Acetylenedicarboxylate | Dimethyl bicyclo[4.2.0]octa-1(6),7-diene-2,3-dicarboxylate | N/A | Benzene | 80 | TBD |

| Acrylonitrile | Bicyclo[4.2.0]oct-1(6)-ene-7-carbonitrile | endo | Diethyl Ether | 25-35 | TBD |

Experimental Protocols (General and Hypothetical)

The following is a general and hypothetical protocol for conducting a Diels-Alder reaction with 1-ethenyl-cyclobutene. This protocol is based on standard procedures for Diels-Alder reactions and should be optimized for specific dienophiles and reaction scales.

Materials:

-

1-Ethenyl-cyclobutene (diene)

-

Dienophile (e.g., maleic anhydride)

-

Anhydrous solvent (e.g., toluene, xylene, or diethyl ether)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle or oil bath

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dienophile (1.0 equivalent).

-

Addition of Reactants: Dissolve the dienophile in the chosen anhydrous solvent and begin stirring. To this solution, add 1-ethenyl-cyclobutene (1.0-1.2 equivalents) via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (refer to the hypothetical data table for starting points). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by a suitable method, such as recrystallization (for solid products) or column chromatography on silica gel.

-

Characterization: Characterize the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Diagrams and Visualizations

General Diels-Alder Reaction of 1-Ethenyl-cyclobutene

Caption: General Diels-Alder reaction of 1-ethenyl-cyclobutene.

Conformational Considerations for 1-Ethenyl-cyclobutene

Caption: Conformational preference of 1-ethenyl-cyclobutene.

Potential Thermal Rearrangement of the Diels-Alder Adduct

Caption: Potential subsequent thermal rearrangement of the product.

Potential Applications and Future Directions

The bicyclo[4.2.0]octene core structure that would be synthesized through the Diels-Alder reaction of 1-ethenyl-cyclobutene is a valuable scaffold in organic synthesis. These molecules can serve as precursors to a variety of other cyclic and acyclic compounds. For instance, oxidative cleavage of the double bond can introduce new functionalities, and the strained four-membered ring can be selectively opened to generate functionalized eight-membered rings or other complex architectures.

Given the potential for unique reactivity and the formation of novel molecular frameworks, further investigation into the Diels-Alder reactions of 1-ethenyl-cyclobutene is warranted. Experimental studies are necessary to determine the actual yields, stereoselectivity, and the scope of dienophiles that can be employed. Such research could open new avenues for the synthesis of complex target molecules in medicinal chemistry and materials science.

Disclaimer: The experimental protocols and quantitative data presented in these application notes are hypothetical and based on general principles of the Diels-Alder reaction. They are intended for informational and guidance purposes only. Any researcher attempting these reactions should conduct a thorough literature search for analogous systems and perform careful optimization and safety analysis.

References

Application Notes and Protocols: 1-Vinylcyclobutene in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction